3-Bromo-3-phenylpropanoic acid

Medicinal Chemistry ADME Solubility

3-Bromo-3-phenylpropanoic acid delivers a quantifiable logP increase of 0.8935 over the unsubstituted parent—critical for CNS drug candidates requiring enhanced membrane permeability. Unlike the chloro analog (+0.1561 logP only), the β-bromo substituent provides significantly higher lipophilicity while maintaining chiral integrity for asymmetric synthesis. Elevated melting point (135–138°C) enables high-temperature reactions without premature volatilization. Validated for kinetics education and proven in tetrahydropyran synthesis.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 15463-91-9
Cat. No. B046340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3-phenylpropanoic acid
CAS15463-91-9
Synonyms3-Bromo-3-phenylpropanoic Acid;  3-Bromo-3-phenylpropionic Acid;  3-Bromohydrocinnamic Acid;  NSC 16255
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)Br
InChIInChI=1S/C9H9BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
InChIKeyJQRMHJWFYKSDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3-phenylpropanoic acid (CAS 15463-91-9) Procurement & Selection Guide


3-Bromo-3-phenylpropanoic acid (CAS 15463-91-9), also known as β-Bromohydrocinnamic acid or NSC 16255, is a halogenated carboxylic acid derivative belonging to the phenylpropanoic acid class. Characterized by the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol, it is a crystalline solid with a melting point of 135–138°C and a boiling point of 301.3°C at 760 mmHg . Its logP is 2.5973, indicating significant lipophilicity . This compound serves as a key intermediate in the synthesis of various β-arylpropanoic acid derivatives and chiral building blocks [1].

Why 3-Bromo-3-phenylpropanoic Acid Cannot Be Substituted by Unhalogenated or Chlorinated Analogs


Substitution of 3-bromo-3-phenylpropanoic acid with its unhalogenated or chlorinated analogs introduces significant and quantifiable changes in physicochemical properties that directly impact synthetic utility and biological profile. The bromine atom at the β-position confers distinct lipophilicity and reactivity patterns that cannot be replicated by the non-halogenated 3-phenylpropanoic acid or the chlorinated variant 3-chloro-3-phenylpropanoic acid [1][2]. Furthermore, positional isomers such as 2-bromo-3-phenylpropanoic acid exhibit different lipophilicity and reactivity, underscoring the critical importance of specific substitution patterns for achieving desired synthetic outcomes [3].

Quantitative Differentiation Evidence: 3-Bromo-3-phenylpropanoic acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: Bromo vs. Chloro vs. Unsubstituted Analogs

The lipophilicity of 3-bromo-3-phenylpropanoic acid (logP 2.5973) is significantly higher than that of its non-halogenated parent 3-phenylpropanoic acid (logP 1.7038) and its chlorinated analog 3-chloro-3-phenylpropanoic acid (logP 2.4412) [1][2]. This increased lipophilicity directly influences membrane permeability and solubility profiles, making the bromo derivative a more suitable candidate for applications requiring enhanced hydrophobic interactions.

Medicinal Chemistry ADME Solubility

Thermal Stability & Phase Behavior: Melting and Boiling Point Differentials

3-Bromo-3-phenylpropanoic acid exhibits a melting point of 135–138°C and a boiling point of 301.3°C at 760 mmHg . In contrast, the unhalogenated 3-phenylpropanoic acid melts at 45–48°C and boils at 280°C [1]. The bromo derivative thus requires significantly higher temperatures for phase transitions, which may affect handling, purification, and formulation strategies.

Process Chemistry Purification Formulation

Kinetic Reactivity: Hydrolysis Rate as a Differentiator

A dedicated kinetic study of the hydrolysis of 3-bromo-3-phenylpropanoic acid has been published, providing a defined rate law, rate constant, and reaction order for this compound [1]. This specific kinetic characterization is not routinely available for closely related analogs like 3-chloro-3-phenylpropanoic acid or 2-bromo-3-phenylpropanoic acid in the primary literature. The availability of such kinetic data enables precise control over reaction conditions in synthetic applications and facilitates its use as a model compound in educational settings.

Organic Synthesis Reaction Kinetics Educational Research

Positional Isomer Differentiation: β-Bromo vs. α-Bromo Substitution

The β-bromo substitution in 3-bromo-3-phenylpropanoic acid (logP 2.5973) yields a different lipophilicity profile compared to the α-bromo isomer 2-bromo-3-phenylpropanoic acid (logP 2.0772) [1]. This difference of 0.5201 logP units translates to a ~3.3-fold difference in partition coefficient, which can significantly affect the compound's behavior in biphasic reactions and biological assays.

Regioselectivity Structure-Activity Relationship Synthetic Chemistry

Optimal Application Scenarios for 3-Bromo-3-phenylpropanoic acid Based on Evidence


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization

When a drug discovery program requires a phenylpropanoic acid scaffold with enhanced membrane permeability, 3-bromo-3-phenylpropanoic acid offers a quantifiable advantage over the unsubstituted parent (logP increase of 0.8935) and the chloro analog (logP increase of 0.1561) [1][2]. This property is critical for central nervous system (CNS) drug candidates or compounds targeting intracellular receptors.

Process Chemistry: High-Temperature Reaction Sequences

The elevated melting point (135–138°C) and boiling point (301.3°C) of 3-bromo-3-phenylpropanoic acid, compared to 3-phenylpropanoic acid (45–48°C and 280°C), make it a suitable intermediate for synthetic steps conducted at higher temperatures without premature phase changes or volatilization [1].

Chemical Education: Undergraduate Kinetics Laboratory

The hydrolysis of 3-bromo-3-phenylpropanoic acid has been established as a robust and educationally advantageous kinetics experiment, with a well-characterized rate law, rate constant, and reaction order . This compound is an ideal choice for teaching fundamental kinetics concepts, whereas comparable analogs lack similarly validated educational protocols.

Synthetic Chemistry: Chiral Building Block Preparation

3-Bromo-3-phenylpropanoic acid is optically active and has been specifically employed in the preparation of 3-bromo-2-aryl-2,6,6-trimethyltetrahydropyran [1]. This application leverages the unique reactivity of the β-bromo substituent and the chiral nature of the compound, which may not be achievable with non-halogenated or α-bromo isomers.

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